molecular formula C12H14O2 B8340704 3-(4-Propan-2-yloxyphenyl)prop-2-enal

3-(4-Propan-2-yloxyphenyl)prop-2-enal

Cat. No.: B8340704
M. Wt: 190.24 g/mol
InChI Key: ORJTYKKLVHYQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Propan-2-yloxyphenyl)prop-2-enal is an α,β-unsaturated aldehyde derivative featuring a propan-2-yloxy (isopropoxy) substituent in the para position of the phenyl ring. This compound belongs to the cinnamaldehyde family, characterized by a prop-2-enal backbone conjugated to an aromatic ring.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-propan-2-yloxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-10H,1-2H3

InChI Key

ORJTYKKLVHYQSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the nature and position of substituents on the phenyl ring (Table 1).

Table 1: Structural Comparison of Cinnamaldehyde Derivatives

Compound Name Substituent (Position) Key Structural Features
3-(4-Propan-2-yloxyphenyl)prop-2-enal Propan-2-yloxy (para) Bulky, lipophilic, electron-donating
3-(4-Methoxyphenyl)prop-2-enal Methoxy (para) Electron-donating, moderate lipophilicity
Sinapaldehyde Hydroxy (meta), Methoxy (para) Hydrogen-bonding capacity, polar
3-(4-Methylphenyl)prop-2-enal Methyl (para) Electron-donating, non-polar
3-(4-Ethynylphenyl)prop-2-enal Ethynyl (para) Linear, π-electron-rich

Physical and Chemical Properties

  • Steric Effects : The bulky isopropoxy group may hinder molecular packing, leading to lower melting points than methoxy or methyl analogs .
  • Electronic Effects : Electron-donating substituents (e.g., methoxy, isopropoxy) stabilize the α,β-unsaturated aldehyde system via resonance, increasing electrophilicity at the β-carbon .

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